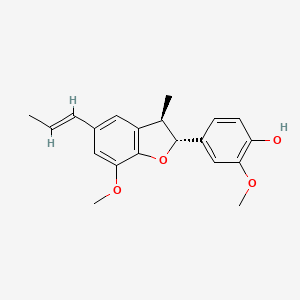
Lubiprostone
Descripción general
Descripción
Lubiprostone es un derivado sintético de ácido graso bicíclico de la prostaglandina E1. Se utiliza principalmente como medicamento para tratar el estreñimiento idiopático crónico, el síndrome del intestino irritable con estreñimiento y el estreñimiento inducido por opiáceos . This compound funciona activando los canales de cloruro en el tracto gastrointestinal, lo que aumenta la secreción de fluido intestinal, facilitando así las deposiciones .
Aplicaciones Científicas De Investigación
Lubiprostone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Lubiprostone ejerce sus efectos activando específicamente los canales de cloruro ClC-2 ubicados en el lado apical de las células epiteliales gastrointestinales . Esta activación promueve la secreción de un fluido rico en cloruro, que ablanda las heces, aumenta la motilidad gastrointestinal e induce deposiciones espontáneas . El mecanismo es independiente de la acción de la proteína quinasa A .
Análisis Bioquímico
Biochemical Properties
Lubiprostone acts by specifically activating ClC-2 chloride channels, which are normal constituents of the apical membrane of the human intestine . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to increase serotonin, SERT, EP4, EP1, and PKA labeling in enterochromaffin cells . In addition, it has been observed to increase SERT, EP4, EP1, PKA, and Na-K-ATPase in enterocytes . This compound also enhances mucus exocytosis in goblet cells .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . This activation leads to the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Temporal Effects in Laboratory Settings
In a 48-week open-label study, this compound was found to be well tolerated and bowel symptoms consistently improved over 48 weeks in adult patients with chronic idiopathic constipation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve intestinal permeability and prevent the development of atherosclerosis in apolipoprotein E–deficient mice . The study showed that this compound significantly improved the in vivo translocation of orally administered 4-kDa FITC-dextran and significantly up-regulated the RNA expression of the epithelial tight junction proteins, Zo-1 and occludin, in the ileum .
Metabolic Pathways
This compound is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation .
Transport and Distribution
This compound induces contraction of villi and proximal colonic plicae and membrane trafficking of transporters that was more pronounced in villus/surface cells compared to the crypt . This includes increased membrane labeling for CFTR, PAT1, NKCC1, and NBCe1 and decreased membrane labeling for NHE3, DRA, and ClC-2 .
Subcellular Localization
This compound has been found to stimulate membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It suppresses NHE3/DRA trafficking and fluid absorption, and enhances mucus-mobilization and mucosal contractility .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Lubiprostone implica varios pasos clave, incluida la reducción, la oxidación y la hidrólisis. Los compuestos iniciales se someten a reducción para formar productos intermedios, que luego se oxidan e hidrolizan para obtener el compuesto objetivo . El proceso está diseñado para ser reproducible, fácil de operar y rentable, lo que lo hace adecuado para la producción industrial .
Métodos de producción industrial
La producción industrial de this compound se centra en lograr una alta pureza y rendimiento. El proceso implica el uso de agentes oxidantes específicos como el clorocromato de piridinio y el oxalil cloruro-metil-sulfóxido . Estos reactivos aseguran la conversión eficiente de los intermedios al producto final, dando como resultado this compound de alta pureza adecuado para uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones
Lubiprostone experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el clorocromato de piridinio.
Reducción: Las reacciones de reducción se emplean en las etapas iniciales de la síntesis para formar intermedios.
Sustitución: Las reacciones de sustitución pueden ocurrir durante el proceso de síntesis para introducir grupos funcionales específicos.
Reactivos y condiciones comunes
Agentes oxidantes: Clorocromato de piridinio, oxalil cloruro-metil-sulfóxido.
Agentes reductores: Los agentes reductores comunes utilizados en la síntesis incluyen borohidruro de sodio e hidruro de litio y aluminio.
Principales productos formados
El principal producto formado a partir de estas reacciones es el propio this compound, que se obtiene con alta pureza y rendimiento mediante el proceso de síntesis industrial .
Comparación Con Compuestos Similares
Compuestos similares
Elobixibat: Utilizado para el estreñimiento crónico, funciona inhibiendo el transportador de ácidos biliares ileales.
Prucaloprida: Un modulador neuroentérico serotoninérgico utilizado para el estreñimiento idiopático crónico.
Singularidad de Lubiprostone
This compound es único en su mecanismo de acción, ya que activa específicamente los canales de cloruro ClC-2, mientras que otros compuestos similares como la linaclotida y el elobixibat tienen mecanismos diferentes . Esta activación específica conduce a un aumento de la secreción de fluido intestinal y una mejoría en las deposiciones, lo que hace que this compound sea particularmente efectivo para tratar los trastornos relacionados con el estreñimiento .
Propiedades
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFOBBZOWHGYQH-MXHNKVEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861338 | |
| Record name | Amitiza | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium. | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
333963-40-9, 136790-76-6 | |
| Record name | Amitiza | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333963-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lubiprostone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lubiprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01046 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amitiza | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUBIPROSTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of lubiprostone?
A1: this compound is thought to primarily act by activating chloride channel type-2 (ClC-2) [, ] located on the apical membrane of intestinal epithelial cells. This activation leads to chloride ion secretion into the intestinal lumen, followed by passive secretion of electrolytes and water. This increases the liquidity of intestinal contents, promoting gastrointestinal motility and ultimately relieving constipation [].
Q2: Are there other proposed mechanisms of action for this compound?
A2: While ClC-2 activation is widely cited, research suggests this compound might also exert its effects through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ]. Studies using CFTR inhibitors and CFTR knockout mice have shown significant reductions in this compound's effects, indicating a possible role for CFTR [].
Q3: Does this compound affect intestinal barrier function?
A3: Yes, studies have shown that this compound can improve intestinal barrier function. In vitro studies using Caco-2 cells demonstrated that this compound improved IFNγ-induced decreases in transepithelial electrical resistance (TEER) and reduced increases in permeability to fluorescein isothiocyanate (FITC)-labeled dextran []. This effect was associated with increased expression of the tight junction protein claudin-1 [].
Q4: Does this compound interact with prostaglandin receptors?
A4: While structurally similar to prostaglandin E2, this compound's interaction with prostaglandin receptors is complex and debated. Some studies suggest that this compound's effects are independent of direct prostaglandin receptor activation [], while others suggest a role for EP4 receptors in mediating its protective effects against indomethacin-induced enteropathy [].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C26H40O6 and a molecular weight of 448.58 g/mol.
Q6: What is known about the stability of this compound?
A6: this compound is formulated as a soft gelatin capsule containing the drug dissolved in medium-chain triglycerides []. This formulation is designed for oral administration and requires specific handling to maintain drug stability [].
Q7: What is the pharmacokinetic profile of this compound?
A7: this compound exhibits low systemic exposure after oral administration due to rapid metabolism within the gastrointestinal tract []. It reaches peak plasma concentration in approximately 1.14 hours and is primarily excreted in the urine within 48 hours []. 15-hydroxythis compound is a dominant active metabolite used as a pharmacokinetic indicator [].
Q8: What are the primary clinical applications of this compound?
A10: this compound is primarily used for the treatment of chronic idiopathic constipation (CIC) in adults [, , ]. It is also approved for treating constipation-predominant irritable bowel syndrome (IBS-C) in women [, ].
Q9: What are the common adverse effects associated with this compound?
A14: The most frequently reported adverse effects associated with this compound are nausea, headache, and diarrhea [, , ]. These effects are typically mild to moderate in severity, intermittent, and of limited duration [].
Q10: Are there specific populations where this compound use requires caution?
A15: A retrospective cohort study found that while this compound was effective in both cancer and non-cancer patients, it was associated with a higher incidence of diarrhea and nausea in cancer patients []. This finding suggests caution is warranted in this population, particularly in those with a low body mass index (BMI) [].
Q11: How is this compound metabolized?
A17: this compound is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria. This metabolism significantly reduces its systemic bioavailability [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





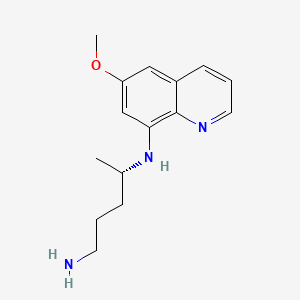
![3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1675274.png)
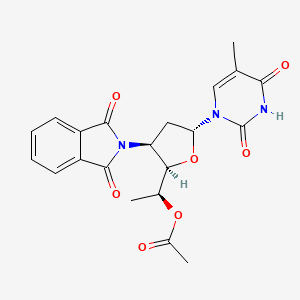
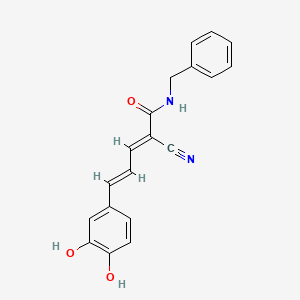


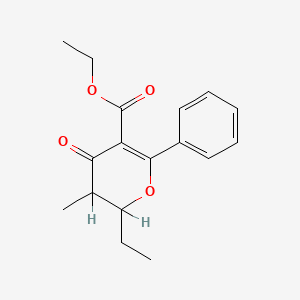
![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/new.no-structure.jpg)
